molecular formula C19H20N2O2 B247717 N-[2-(1H-Indol-3-yl)-ethyl]-2-m-tolyloxy-acetamide

N-[2-(1H-Indol-3-yl)-ethyl]-2-m-tolyloxy-acetamide

Cat. No.: B247717
M. Wt: 308.4 g/mol
InChI Key: XNPROGLVNOQCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-Indol-3-yl)-ethyl]-2-m-tolyloxy-acetamide is a chemical compound that has been widely researched for its potential therapeutic applications. It is commonly referred to as IMET-1 and is known to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of IMET-1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and survival. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
IMET-1 has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities. It has also been shown to improve cognitive function and reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using IMET-1 in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. However, its solubility in water is limited, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on IMET-1. One area of interest is its potential as a therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer. Another area of research is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of IMET-1 and to optimize its pharmacological properties for clinical use.

Synthesis Methods

IMET-1 can be synthesized through a multi-step process, starting with the reaction of 3-indole ethanol with m-tolyl chloroformate. This is followed by the reaction of the resulting intermediate with 2-hydroxyacetamide, resulting in the formation of IMET-1.

Scientific Research Applications

IMET-1 has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroprotection, and inflammation. It has been found to exhibit anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for cancer therapy.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H20N2O2/c1-14-5-4-6-16(11-14)23-13-19(22)20-10-9-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22)

InChI Key

XNPROGLVNOQCQB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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